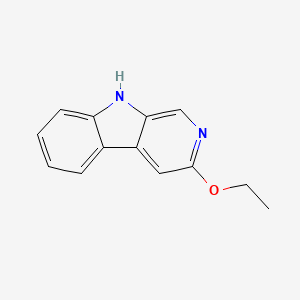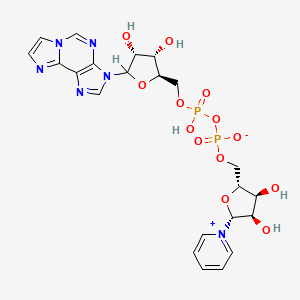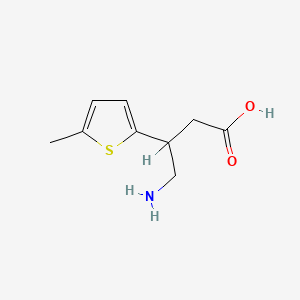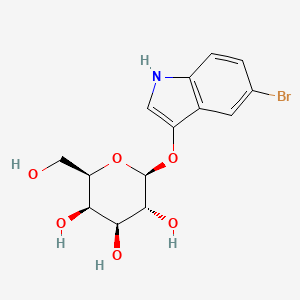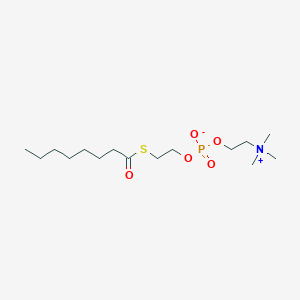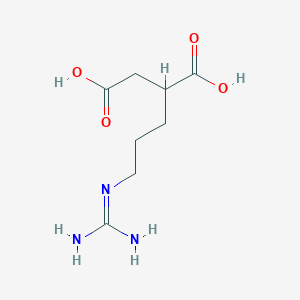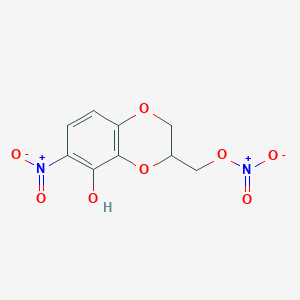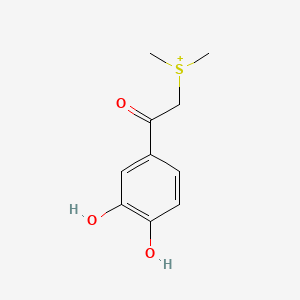
Chromium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chromium(2+) is a monoatomic dication, a chromium cation and a divalent metal cation.
Scientific Research Applications
Biological Significance and Possible Applications in Medicine, Dietetics, and Sport :
- Chromium (III) has been studied for its effects on carbohydrate and lipid metabolism, body composition, lean body mass, and sports performance. Research indicates the need for further clarification of its psychiatric and endocrinological activity, especially in relation to the immune system. Safety in the use of chromium III supplements has also been a focus of study (Piotrowska et al., 2017).
Interactions with Microorganisms and Plants :
- Chromium, particularly in its hexavalent form, is highly toxic and a serious pollutant. Studies have shown that chromium can select microbial and plant variants able to tolerate high levels of chromium compounds. The resistance mechanisms include biosorption, reduced accumulation, and reduction of Cr(VI) to the less toxic Cr(III) form. These systems have potential for bioremediation of chromium pollution (Cervantes et al., 2001).
Environmental Remediation :
- Research has been conducted on the chemical and microbial remediation of hexavalent chromium from contaminated soil and mining/metallurgical solid waste. The review focuses on the chemistry of chromium, its environmental impact, and the efficiency of various remediation processes, including bioremediation (Dhal et al., 2013).
Chromium in the Environment and Its Biological Remediation :
- Chromium in the environment, both in trivalent and hexavalent forms, affects human and animal diets. The environmental buildup due to industrial and agricultural activities has led to research into low-cost biological remediation technologies for cleaning up chromium-contaminated areas (Zayed & Terry, 2003).
Pollution and Remediation Strategies in European Water :
- The study discusses chromium pollution in European waters, its sources, health risks, and various remediation strategies, including both physico-chemical and biological methods. It emphasizes the importance of site-specific evaluations for effective chromium removal (Tumolo et al., 2020).
Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater :
- The review describes the chemical properties of chromium, sources of pollution, toxicological effects, and various factors influencing bioremediation methods. It highlights the mechanisms involved in bioremediation, including biosorption, bioaccumulation, and reduction of Cr(VI) to Cr(III) (Xia et al., 2019).
Use of Nanocomposites for Chromium Removal from Aqueous Solutions :
- Research on the synthesis of nickel ferrite/titanium oxide magnetic nanocomposite and its effectiveness in removing hexavalent chromium from aqueous solutions has been conducted. The study focuses on the adsorption process and its optimization (Shekari et al., 2017).
Biosorption and Biotransformation of Hexavalent Chromium :
- This review focuses on chromium pollution, its chemistry, effects, and various biological remediation strategies. It provides a detailed analysis of chromium detoxification mechanisms in microbial cells and summarizes applied in situ and ex situ chromium bioremediation technologies (Jobby et al., 2018).
Contemporary Anthropogenic Chromium Cycle :
- This paper characterizes the major anthropogenic chromium flows from mining through discard. It includes a detailed quantification of chromium in internationally traded products and waste streams, relevant to industry and environmental health (Johnson et al., 2006).
In Vitro Selection of Chromium-Dependent DNAzymes for Sensing Chromium(III) and Chromium(VI) :
- The development of biosensors for chromium monitoring is a long-standing analytical challenge. This study reports on the in vitro selection of RNA-cleaving DNAzymes in the presence of Cr(3+), offering a method for measuring Cr(3+) and Cr(4+) with detection limits lower than EPA limits, useful for environmental monitoring (Zhou et al., 2016).
properties
CAS RN |
22541-79-3 |
|---|---|
Molecular Formula |
Cr+2 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(2+) |
InChI |
InChI=1S/Cr/q+2 |
InChI Key |
UZEDIBTVIIJELN-UHFFFAOYSA-N |
SMILES |
[Cr+2] |
Canonical SMILES |
[Cr+2] |
Other CAS RN |
22541-79-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



